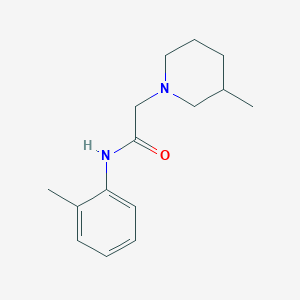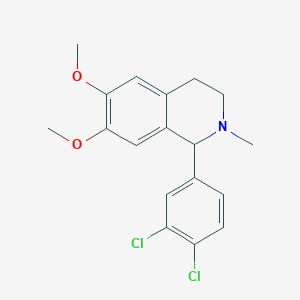![molecular formula C9H6ClN3S B5198952 [(5-chloro-1H-benzimidazol-2-yl)thio]acetonitrile](/img/structure/B5198952.png)
[(5-chloro-1H-benzimidazol-2-yl)thio]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-chloro-1H-benzimidazol-2-yl)thio]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CBM-THAC and has a molecular formula of C9H6ClN3S. It is a yellowish powder that is soluble in organic solvents like DMSO and DMF.
作用機序
The mechanism of action of [(5-chloro-1H-benzimidazol-2-yl)thio]acetonitrile is not fully understood. However, several studies have suggested that it acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. CBM-THAC has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects:
CBM-THAC has been reported to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. CBM-THAC has also been reported to inhibit the migration and invasion of cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
[(5-chloro-1H-benzimidazol-2-yl)thio]acetonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it easy to handle in the lab. However, one of the limitations of CBM-THAC is its low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on [(5-chloro-1H-benzimidazol-2-yl)thio]acetonitrile. One of the significant areas of research is in the development of more potent and selective analogs of CBM-THAC for use as anticancer agents. Another area of research is in the study of the mechanism of action of CBM-THAC, which can provide insights into its potential therapeutic applications. Additionally, there is a need for further research on the pharmacokinetics and toxicity of CBM-THAC to evaluate its safety and efficacy in vivo.
Conclusion:
[(5-chloro-1H-benzimidazol-2-yl)thio]acetonitrile is a promising chemical compound that has shown potential applications in various fields of scientific research, particularly in the field of medicinal chemistry. Its anticancer properties and anti-inflammatory and antioxidant effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
合成法
[(5-chloro-1H-benzimidazol-2-yl)thio]acetonitrile can be synthesized through a multistep process involving the reaction of 5-chloro-1H-benzimidazole with thiourea and acetic anhydride. The reaction is carried out in the presence of a catalyst like p-toluenesulfonic acid, and the product is isolated through recrystallization. This method has been reported in several research articles and has shown good yields and purity of the product.
科学的研究の応用
[(5-chloro-1H-benzimidazol-2-yl)thio]acetonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of CBM-THAC is in the field of medicinal chemistry. Several studies have reported the potential of this compound as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. CBM-THAC has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
特性
IUPAC Name |
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3S/c10-6-1-2-7-8(5-6)13-9(12-7)14-4-3-11/h1-2,5H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHOSYPICBBNNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]-N-(2-methylbenzyl)benzamide](/img/structure/B5198891.png)
![N~2~,N~2~-diethyl-N~1~-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide diethanedioate](/img/structure/B5198898.png)
![(3'R*,4'R*)-1'-[(2E)-4-methyl-2-pentenoyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5198907.png)
![3-butyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5198912.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5198920.png)

![ethyl [5-(4-morpholinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5198935.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B5198942.png)
![17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5198944.png)


![methyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5198968.png)